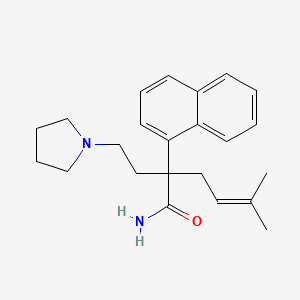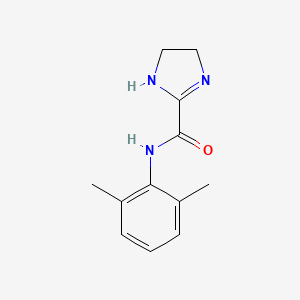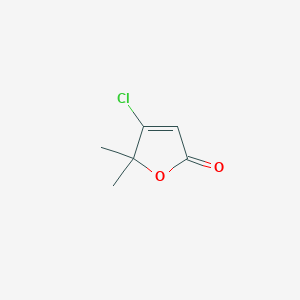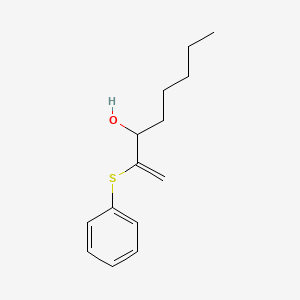![molecular formula C18H18ClF2NOS B14497459 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL CAS No. 64736-34-1](/img/structure/B14497459.png)
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL is a chemical compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
Métodos De Preparación
The synthesis of 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL involves several steps. One common synthetic route includes the reaction of 2-chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol with fluorinating agents under controlled conditions . The reaction conditions typically involve specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often require specialized equipment and rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thioxanthenes .
Aplicaciones Científicas De Investigación
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL can be compared with other similar compounds, such as:
3-Dimethylamino-1-propyl chloride hydrochloride: This compound has a similar structure but lacks the chlorine and fluorine atoms present in this compound.
2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64736-34-1 |
|---|---|
Fórmula molecular |
C18H18ClF2NOS |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
7-chloro-9-[3-(dimethylamino)propyl]-2,3-difluorothioxanthen-9-ol |
InChI |
InChI=1S/C18H18ClF2NOS/c1-22(2)7-3-6-18(23)12-8-11(19)4-5-16(12)24-17-10-15(21)14(20)9-13(17)18/h4-5,8-10,23H,3,6-7H2,1-2H3 |
Clave InChI |
RRUPQYHSVVMHAE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1(C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)



![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)

![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
